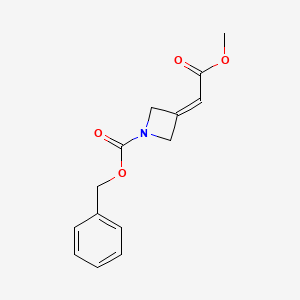

Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-18-13(16)7-12-8-15(9-12)14(17)19-10-11-5-3-2-4-6-11/h2-7H,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADJACRBEVKPOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C1CN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718782 | |

| Record name | Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362704-72-1 | |

| Record name | Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, a versatile building block for medicinal chemistry and drug development. Azetidine scaffolds are of significant interest due to their ability to impart favorable physicochemical properties to bioactive molecules, including improved metabolic stability, solubility, and conformational rigidity.[1][2][3] This document details a proposed synthetic route, predicted chemical and spectroscopic properties, and explores the potential reactivity and applications of this compound as a key intermediate in the synthesis of novel therapeutics. The content is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Introduction: The Strategic Value of the Azetidine Scaffold

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1][3] Its inherent ring strain and non-planar geometry offer a unique three-dimensional profile that can enhance binding affinity and selectivity for biological targets.[1] Unlike more flexible aliphatic chains, the constrained nature of the azetidine ring can reduce the entropic penalty upon binding to a protein target. Furthermore, the introduction of this sp³-rich framework can improve pharmacokinetic properties by disrupting planarity and increasing solubility.[1][3]

This compound incorporates several key functional groups that make it a highly valuable and versatile synthetic intermediate:

-

An N-Cbz protected azetidine ring , providing stability and a means for subsequent deprotection and functionalization.

-

An α,β-unsaturated ester , which serves as a Michael acceptor for the introduction of various nucleophiles.

-

A methyl ester , which can be hydrolyzed or converted to other functional groups.

This combination of features allows for the divergent synthesis of a wide array of more complex molecules, making it an attractive starting point for the development of novel chemical entities.

Synthesis and Mechanism

The most direct and efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the condensation of a stabilized phosphonate ylide with a ketone or aldehyde. In this case, the reaction proceeds between Benzyl 3-oxoazetidine-1-carboxylate and the ylide derived from methyl 2-(dimethoxyphosphoryl)acetate.

The HWE reaction is favored for its high stereoselectivity, typically yielding the thermodynamically more stable (E)-alkene, and the ease of removal of the water-soluble phosphate byproduct.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from commercially available precursors.

Caption: Proposed two-step synthesis of the title compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from a validated procedure for the synthesis of the analogous tert-butyl ester.[4]

Step 1: Synthesis of Benzyl 3-oxoazetidine-1-carboxylate (Precursor)

-

This precursor is commercially available from several suppliers.[1][5] If synthesis is required, it can be prepared by the oxidation of Benzyl 3-hydroxyazetidine-1-carboxylate using standard oxidation protocols such as Swern or Dess-Martin periodinane oxidation.

Step 2: Horner-Wadsworth-Emmons Reaction

-

Preparation of the Ylide: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add methyl 2-(dimethoxyphosphoryl)acetate (1.1 eq.) dropwise.

-

Causality: Sodium hydride is a strong base that deprotonates the α-carbon of the phosphonate ester, generating the nucleophilic phosphonate carbanion (ylide) required for the reaction. THF is an appropriate aprotic solvent. The reaction is performed at 0 °C to control the exothermic deprotonation.

-

-

Reaction Mixture: Allow the ylide solution to stir at 0 °C for 30 minutes. Then, add a solution of Benzyl 3-oxoazetidine-1-carboxylate (1.0 eq.) in anhydrous THF dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting ketone.

-

Work-up: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Causality: The aqueous work-up removes the water-soluble phosphate byproduct and any remaining inorganic salts. Ethyl acetate is a common solvent for extracting organic products of moderate polarity.

-

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of the title compound.

| Property | Value | Source |

| CAS Number | 362704-72-1 | [6][7] |

| Molecular Formula | C₁₄H₁₅NO₄ | [6] |

| Molecular Weight | 261.27 g/mol | [6] |

| Appearance | Predicted: White to off-white solid or oil | - |

| Purity | >95% (Commercially available) | - |

| Solubility | Predicted: Soluble in methanol, ethanol, ethyl acetate, dichloromethane, chloroform; Insoluble in water. | - |

| Boiling Point | Predicted: >350 °C at 760 mmHg | - |

| Melting Point | Predicted: Not available | - |

Spectroscopic Data (Predicted)

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30-7.40 | m | 5H | Ar-H (benzyl) |

| ~5.80 | t | 1H | =CH -CO₂Me |

| ~5.15 | s | 2H | -O-CH₂ -Ph |

| ~4.80 | m | 2H | Azetidine-CH₂ |

| ~4.60 | m | 2H | Azetidine-CH₂ |

| ~3.70 | s | 3H | -OCH₃ |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~166.0 | Ester C =O |

| ~160.0 | Carbamate C =O |

| ~155.0 | C =CH-CO₂Me |

| ~136.0 | Ar-C (ipso, benzyl) |

| ~128.8 | Ar-C H (benzyl) |

| ~128.4 | Ar-C H (benzyl) |

| ~128.2 | Ar-C H (benzyl) |

| ~114.0 | =C H-CO₂Me |

| ~67.5 | -O-C H₂-Ph |

| ~58.0 | Azetidine-C H₂ |

| ~51.5 | -OC H₃ |

Predicted IR and Mass Spectrometry Data

| Technique | Predicted Peaks/Fragments |

| IR (cm⁻¹) | ~1720 (C=O, ester), ~1700 (C=O, carbamate), ~1650 (C=C, alkene), ~1250 (C-O, stretch) |

| MS (ESI+) | m/z 262.1 [M+H]⁺, 284.1 [M+Na]⁺ |

Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the α,β-unsaturated ester moiety and the strained azetidine ring.

Michael Addition

The electron-withdrawing nature of the ester group makes the β-carbon of the exocyclic double bond electrophilic and susceptible to conjugate addition (Michael addition) by a variety of soft nucleophiles. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Caption: Michael addition to the title compound.

This reactivity allows the azetidine core to be decorated with a wide range of functional groups, which is a key strategy in the generation of chemical libraries for drug screening.

Azetidine Ring-Opening

While more stable than aziridines, the azetidine ring possesses significant ring strain and can undergo nucleophilic ring-opening reactions under certain conditions, often requiring activation by a Lewis or Brønsted acid. This provides a pathway to functionalized γ-amino acids and other acyclic structures.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Scaffold for Bioactive Molecules

The azetidine core is present in several FDA-approved drugs, where it often serves to improve metabolic stability and receptor selectivity.[1][3] The title compound provides a versatile platform for the synthesis of novel azetidine-containing compounds for screening against various biological targets.

Linker for Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. Azetidine-based structures are increasingly being used as rigid and tunable linkers in PROTAC design. The functional handles on this compound make it an attractive candidate for incorporation into PROTAC linkers, allowing for the attachment of the two ligands after further synthetic modifications.

Conclusion

This compound is a high-value building block with significant potential in medicinal chemistry. Its synthesis via the Horner-Wadsworth-Emmons reaction is efficient and scalable. The presence of multiple reactive sites—the α,β-unsaturated ester and the protected azetidine nitrogen—allows for diverse and strategic functionalization. As the demand for novel, three-dimensional chemical matter in drug discovery continues to grow, compounds such as this will play a crucial role in the development of the next generation of therapeutics.

References

-

13C ; DEPT135 ; HSQC) and HRMS spectra. (n.d.). Retrieved January 17, 2026, from [Link].

-

An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv. (n.d.). Retrieved January 17, 2026, from [Link].

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Retrieved January 17, 2026, from [Link].

-

Benzyl 3-oxoazetidine-1-carboxylate - Oakwood Chemical. (n.d.). Retrieved January 17, 2026, from [Link].

- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 1-35.

-

Supporting Information - Wiley-VCH. (n.d.). Retrieved January 17, 2026, from [Link].

-

Synthesis of Methyl 2-[Bis(benzylthio)phosphoryl]acetate as a Novel Horner–Wadsworth–Emmons-Type Reagent and Its Appli. (n.d.). Retrieved January 17, 2026, from [Link].

- Páv, A., Aradi, K., Borbás, A., & Kéki, S. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. International Journal of Molecular Sciences, 24(3), 1989.

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azetidines - Enamine [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. labsolu.ca [labsolu.ca]

- 7. eMolecules this compound | Fisher Scientific [fishersci.com]

An In-Depth Technical Guide to Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate: A Versatile Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (CAS Number: 362704-72-1), a valuable building block in modern medicinal chemistry. While specific spectral characterization for this exact molecule is not extensively detailed in peer-reviewed literature, this document leverages data from its closely related and well-characterized tert-butyl analog to provide robust synthetic protocols, predict reactivity, and explore its potential applications in drug discovery.

Introduction: The Significance of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as "privileged structures" in drug design.[1] Their inherent ring strain and unique three-dimensional geometry offer a compelling combination of properties that can enhance the pharmacological profile of drug candidates.[1] The incorporation of an azetidine moiety can lead to improved metabolic stability, increased aqueous solubility, and novel intellectual property.[1] this compound, with its reactive exocyclic double bond, serves as a versatile precursor for the synthesis of a diverse array of functionalized azetidine derivatives.

Physicochemical and Safety Profile

A summary of the key physicochemical properties of the title compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 362704-72-1 | [2] |

| Molecular Formula | C₁₄H₁₅NO₄ | [2] |

| Molecular Weight | 261.277 g/mol | [2] |

| InChI | InChI=1S/C14H15NO4/c1-18-13(16)7-12-8-15(9-12)14(17)19-10-11-5-3-2-4-6-11/h2-7H,8-10H2,1H3 | [2] |

Safety and Handling:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3][4]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Inhalation: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2]

-

Ingestion: Harmful if swallowed.[2]

Always consult the supplier's SDS for the most current and detailed safety information.

Synthesis and Spectroscopic Characterization

The synthesis of this compound is most effectively achieved via a Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the condensation of a phosphonate ester with a ketone, in this case, N-Cbz-azetidin-3-one. The HWE reaction is renowned for its high efficiency and stereoselectivity, typically favoring the formation of the (E)-alkene.[5][6][7]

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 3. chemos.de [chemos.de]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. Wittig-Horner Reaction [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, a key building block in medicinal chemistry and drug discovery. We will delve into its chemical properties, synthesis, and crucial safety information, offering insights grounded in established scientific principles.

Core Molecular and Physical Properties

This compound is a complex organic molecule with the chemical formula C14H15NO4.[1][2] Its molecular weight is 261.277 g/mol .[1][2] This compound is a notable derivative of azetidine, a four-membered heterocyclic amine, which is a common scaffold in the development of novel therapeutic agents. The presence of the benzyl carboxylate and the methoxy oxoethylidene groups imparts specific reactivity and structural characteristics that are valuable in synthetic chemistry.

Key Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C14H15NO4 | [1][2] |

| Molecular Weight | 261.277 g/mol | [1][2] |

| CAS Number | 362704-72-1 | [1][2] |

| PubChem CID | 56923839 | [1] |

| Purity | Typically ≥97% | [1] |

| Appearance | Colorless oil | [3] |

| Storage | Room temperature | [1] |

Molecular Structure

The structure of this compound is characterized by a central azetidine ring. This ring is substituted at the 1-position with a benzyl carboxylate group and at the 3-position with a 2-methoxy-2-oxoethylidene group.

Caption: 2D representation of this compound.

Synthesis and Mechanism

The synthesis of azetidine derivatives is a cornerstone of modern medicinal chemistry, enabling the creation of diverse molecular architectures for drug screening.[4]

Synthetic Workflow: A Representative Protocol

A common route to synthesize related azetidine structures, which can be adapted for the title compound, involves the reaction of a protected azetidinone with a suitable phosphorus ylide, such as a Wittig or Horner-Wadsworth-Emmons reagent. For a similar compound, tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, the synthesis starts with 1-Boc-3-azetidinone and methyl 2-(dimethoxyphosphoryl)acetate.[3]

Step-by-Step Synthesis Overview:

-

Reagent Preparation: A suspension of a strong base, such as sodium hydride (NaH), is prepared in a dry aprotic solvent like tetrahydrofuran (THF).[3] This is a critical step to deprotonate the phosphonate ester, forming the reactive carbanion.

-

Ylide Formation: Methyl 2-(dimethoxyphosphoryl)acetate is added to the base suspension.[3] The deprotonation occurs at the carbon alpha to both the phosphoryl and carbonyl groups, creating a stabilized carbanion.

-

Condensation Reaction: A solution of the protected azetidinone (e.g., 1-Boc-3-azetidinone) in THF is then added to the ylide solution.[3] The nucleophilic carbanion attacks the electrophilic carbonyl carbon of the azetidinone.

-

Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate.[3] The combined organic layers are dried and concentrated. The crude product is then purified, often by vacuum distillation or flash chromatography, to yield the desired product as a colorless oil.[3]

Caption: Generalized workflow for the synthesis of 3-alkylidene-azetidine-1-carboxylates.

Analytical Characterization

The structural confirmation of this compound relies on standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. While specific spectra for this exact compound are not publicly available, related structures show characteristic signals. For instance, in the 1H NMR spectrum of a similar compound, the protons on the azetidine ring and the methyl ester group would exhibit distinct chemical shifts.[3] Computational methods, such as Density Functional Theory (DFT), can also be employed to predict NMR chemical shifts, providing a valuable tool for structural elucidation.[5]

Safety and Handling

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[6]

-

Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any vapors.[7][8]

-

Handling: Avoid contact with skin and eyes.[6] In case of contact, rinse thoroughly with water.[6][7]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[8]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[8]

Hazard Statements for Structurally Similar Compounds:

Applications in Research and Development

Azetidine-containing compounds are of significant interest in drug discovery due to their ability to introduce conformational rigidity and act as bioisosteres for other functional groups. The unique structural features of this compound make it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

References

-

3M. Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. [Link]

-

National Center for Biotechnology Information. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. [Link]

-

Angene Chemical. benzyl 3-[[1-[(E)-N,N'-bis(phenylmethoxycarbonyl)carbamimidoyl]azetidin-3-yl]methyl]-4-oxo-1-(phenylcarbamoyl)azetidine-2-carboxylate. [Link]

-

PubChem. 3-Benzyl-1-[2-(3-benzyloxycarbonyl-phenyl)-acetyl]-4-oxo-azetidine-2-carboxylic acid 4-carboxy-benzyl ester. [Link]

-

PubChem. Benzyl 3-aminoazetidine-1-carboxylate. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

Journal of Molecular Structure. 17 O NMR parameters of some substituted benzyl ethers components: Ab initio study. [Link]

-

PubChem. 1-[2-(3-Benzyloxycarbonyl-phenyl)-acetyl]-3-(4-hydroxy-benzyl)-4-oxo-azetidine-2-carboxylic acid benzyl ester. [Link]

-

MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

-

SpectraBase. Benzyl (S)-2-{[methoxy(methyl)amino]carbonyl}pyrrolidine-1-carboxylate. [Link]

- Google Patents.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. eMolecules this compound | Fisher Scientific [fishersci.com]

- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

- 5. <sup>17</sup>O NMR parameters of some substituted benzyl ethers components: Ab initio study - Arabian Journal of Chemistry [arabjchem.org]

- 6. angenechemical.com [angenechemical.com]

- 7. capotchem.cn [capotchem.cn]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Benzyl 3-aminoazetidine-1-carboxylate | C11H14N2O2 | CID 16244612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. multimedia.3m.com [multimedia.3m.com]

An In-Depth Technical Guide to the Structure Elucidation of Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate

Abstract

The definitive assignment of a chemical structure is the bedrock of all subsequent research in drug discovery and materials science. This guide provides a comprehensive, methodology-focused walkthrough for the structural elucidation of Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate. We move beyond a simple recitation of data to explain the causal-driven decisions in the analytical workflow, from initial molecular formula confirmation by mass spectrometry to the nuanced determination of stereochemistry via advanced NMR techniques. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating protocols to ensure the highest degree of scientific integrity.

Introduction: The Analytical Challenge

This compound is a substituted azetidine derivative, a class of compounds recognized for their utility as versatile building blocks in medicinal chemistry.[1][2] The molecule incorporates several key functional groups: a benzyl carbamate, a strained four-membered azetidine ring, and an α,β-unsaturated ester. While the connectivity of this molecule can be reasonably inferred from its synthesis, the critical analytical challenge lies in the unambiguous determination of the geometric configuration of the exocyclic double bond—that is, whether the molecule exists as the (E)- or (Z)-isomer. This seemingly subtle difference can have profound impacts on the molecule's three-dimensional shape, crystal packing, and biological activity.

This guide details an integrated analytical strategy employing mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments to achieve a complete and definitive structural assignment.

Synthetic Context: The Horner-Wadsworth-Emmons Approach

To contextualize the structure we expect to elucidate, it is valuable to consider its likely synthetic origin. A common and highly effective method for constructing α,β-unsaturated esters is the Horner-Wadsworth-Emmons (HWE) reaction.[3][4] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone.

The HWE reaction is renowned for its high degree of stereoselectivity, typically favoring the formation of the thermodynamically more stable (E)-alkene.[5][6] This preference arises from the reversibility of the initial addition step and the steric factors in the transition state leading to the oxaphosphetane intermediate.[6] Therefore, while we must prove the structure empirically, the HWE synthesis provides a strong hypothesis that the (E)-isomer will be the major product.

The Elucidation Workflow: An Integrated Spectroscopic Approach

The definitive characterization of a novel small molecule is never reliant on a single technique. Instead, it is a process of accumulating and correlating evidence from orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.

Caption: Overall workflow for structure elucidation.

Mass Spectrometry: Confirming the Foundation

The first step in any structure elucidation is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement that can distinguish between compounds with the same nominal mass.[7]

-

Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for this moderately polar molecule, typically yielding the protonated molecular ion [M+H]⁺ or the sodium adduct [M+Na]⁺.

-

Expected Result: For C₁₄H₁₅NO₄ (Monoisotopic Mass: 261.1001 Da), HRMS should provide a measured mass that is within a very narrow tolerance (typically < 5 ppm).

-

Causality: Confirming the molecular formula validates the elemental composition, which is the foundational assumption for interpreting all subsequent spectroscopic data. An incorrect formula would render all further analysis invalid.

Table 1: High-Resolution Mass Spectrometry Data

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₄H₁₅NO₄ |

| Exact Mass [M] | 261.1001 |

| [M+H]⁺ | 262.1074 |

| [M+Na]⁺ | 284.0895 |

Infrared (IR) Spectroscopy: Identifying the Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a rapid and reliable fingerprint of the functional groups present.

-

Key Expected Absorptions:

-

~1710-1725 cm⁻¹: A strong, sharp absorption corresponding to the C=O stretch of the α,β-unsaturated ester. Conjugation lowers the frequency from a typical saturated ester (~1735-1750 cm⁻¹).

-

~1690-1710 cm⁻¹: Another strong C=O stretching absorption for the carbamate functional group.[8][9]

-

~1640-1650 cm⁻¹: A medium-intensity C=C stretching vibration for the conjugated double bond.

-

~1200-1300 cm⁻¹: Strong C-O stretching bands associated with both the ester and carbamate moieties.

-

~3030-3100 cm⁻¹: C-H stretching for the aromatic (benzyl) and vinylic protons.

-

~2850-2960 cm⁻¹: C-H stretching for the aliphatic (azetidine and methoxy) protons.

-

-

Trustworthiness: The presence of two distinct carbonyl peaks in the expected regions, along with the C=C stretch, provides strong, self-validating evidence for the core structure of an α,β-unsaturated ester and a carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[10][11] We will use a combination of 1D and 2D NMR experiments to build the molecule piece by piece.

First, 1D experiments provide an inventory of all unique proton and carbon environments.

-

¹H NMR Analysis:

-

Aromatic Region (~7.3-7.4 ppm): A multiplet integrating to 5H, characteristic of the monosubstituted phenyl ring of the benzyl group.

-

Benzyl CH₂ (~5.1 ppm): A singlet integrating to 2H for the benzylic protons.

-

Vinylic Proton (~6.0-6.5 ppm): A singlet (or very fine triplet due to allylic coupling) integrating to 1H. Its chemical shift is downfield due to deshielding by the conjugated ester carbonyl. The precise chemical shift can be an initial clue to the E/Z geometry.[12]

-

Azetidine Protons (~4.2-4.6 ppm): A set of multiplets integrating to 4H. The protons on the carbons adjacent to the nitrogen will be further downfield. Due to the rigid ring, these protons are diastereotopic and will likely show complex splitting patterns.[13]

-

Azetidine CH (~3.8-4.1 ppm): A multiplet for the single proton at the 3-position of the azetidine ring.

-

Methoxy Protons (~3.7 ppm): A sharp singlet integrating to 3H for the methyl ester.

-

-

¹³C NMR Analysis (with DEPT-135):

-

Carbonyls (~166-170 ppm & ~155-160 ppm): Two signals for the ester and carbamate carbonyl carbons.

-

Aromatic Carbons (~127-136 ppm): Four signals for the phenyl ring (ipso, ortho, meta, para).

-

Olefinic Carbons (~115-145 ppm): Two signals for the C=C double bond.

-

Benzyl CH₂ (~67 ppm): Signal for the benzylic carbon.

-

Azetidine CH₂'s and CH (~45-60 ppm): Three distinct signals for the azetidine ring carbons.

-

Methoxy CH₃ (~51 ppm): Signal for the methyl ester carbon.

-

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments

| Assignment | ¹H δ (ppm) | Multiplicity | J (Hz) | Int. | ¹³C δ (ppm) | DEPT-135 |

|---|---|---|---|---|---|---|

| Phenyl-H | ~7.35 | m | - | 5H | ~128-136 | CH |

| Benzyl CH₂ | ~5.15 | s | - | 2H | ~67.0 | CH₂ |

| Vinylic-H | ~6.10 | s | - | 1H | ~118.0 | CH |

| Azetidine CH₂ (C2/C4) | ~4.40 | m | - | 4H | ~55.0 | CH₂ |

| Azetidine CH (C3) | ~3.90 | m | - | 1H | ~48.0 | CH |

| Methoxy CH₃ | ~3.75 | s | - | 3H | ~51.5 | CH₃ |

| Ester C=O | - | - | - | - | ~167.0 | C |

| Carbamate C=O | - | - | - | - | ~156.0 | C |

| Vinylic-C (quaternary) | - | - | - | - | ~145.0 | C |

While 1D NMR provides the parts list, 2D NMR shows how they are connected.

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks. We would expect to see correlations between the protons on the azetidine ring (C2-H with C3-H, and C3-H with C4-H), confirming the ring structure.

-

HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is a cornerstone experiment that reveals long-range (2-3 bond) correlations between protons and carbons.[14] It is used to connect the different spin systems.

Caption: Key HMBC correlations for connectivity.

-

Key HMBC Correlations to Confirm Connectivity:

-

Vinylic-H to Ester C=O: Confirms the proton is α to the ester.

-

Azetidine C3-H to Vinylic-C: Connects the azetidine ring to the double bond.

-

Benzyl CH₂ to Carbamate C=O: Connects the benzyl group to the carbamate nitrogen.

-

Azetidine C2/C4 Protons to Carbamate C=O: Confirms the carbamate is attached to the azetidine nitrogen.

-

The final and most critical question is the geometry of the double bond. The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close to each other (< 5 Å), regardless of their bonding connectivity. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment maps these spatial relationships.[15]

-

The Decisive Experiment:

-

If (E)-isomer: The vinylic proton and the C3-proton on the azetidine ring are on opposite sides of the double bond. No NOE correlation is expected between them. An NOE should be observed between the vinylic proton and the C2/C4 protons of the azetidine ring.

-

If (Z)-isomer: The vinylic proton and the C3-proton on the azetidine ring are on the same side of the double bond. A strong NOE correlation is expected between these two protons.

-

-

Causality and Trustworthiness: This single experiment provides the definitive, unambiguous answer to the stereochemical question. Because the HWE synthesis strongly predicts the (E)-isomer, the absence of a NOE between the vinylic-H and the C3-H serves as powerful confirmation of the predicted outcome, validating both the synthesis and the final structure.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of methanol or acetonitrile.

-

Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

-

Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 100-500.

-

Calibration: Use a known calibration standard to ensure high mass accuracy (< 5 ppm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

1D Spectra Acquisition:

-

¹H NMR: Acquire with a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire with proton decoupling, a 45° pulse angle, a relaxation delay of 2 seconds, and 1024-2048 scans.

-

-

2D Spectra Acquisition:

-

COSY, HSQC, HMBC, NOESY: Utilize standard library pulse programs. Optimize acquisition and processing parameters according to instrument software recommendations. For NOESY, a mixing time of 500-800 ms is typically appropriate for small molecules.

-

Conclusion: A Validated Structure

By integrating evidence from multiple spectroscopic techniques, we have constructed a complete and unambiguous structural assignment for this compound. HRMS confirmed the molecular formula, IR spectroscopy identified the key functional groups, and a suite of 1D and 2D NMR experiments pieced together the molecular framework. The pivotal NOESY experiment provided definitive proof of the (E)-geometry of the exocyclic double bond, aligning with the expected outcome of the Horner-Wadsworth-Emmons synthesis. This rigorous, multi-faceted approach ensures the highest level of confidence in the elucidated structure, providing a solid foundation for its future application in research and development.

References

- Streit, S., et al. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, 398(1), 261-274. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhEoeV1ozHTtQ4szgFoFHyGbIbmJBveuyJwLCSqIqpS5ghgckDR9pyTtFO0-XcJYM2QhvC6FjM7hNcKBEwr0lDtVoK72KpDOHHR1TzyDCrxI6Kt7NGN5bCtj3CUO6Ot8PG5I-lS_NM-ith8w==]

- Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1942-1947. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnvy5JubiYPCQJk53PJHSVqpNemqtIGAXKPdkNzfMqHloqfsCTdnlvQ3HIpV3AUubGTuNX9Fb2IIQ7rDDT2NDZkjvkVXkJxMOhoujFPNzrrd96iluaFM_Oh8dpoPq9q3MawUx73tKyOg0=]

- Srilatha, K. (2016). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2931-2938. [https://vertexaisearch.cloud.google.

- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11-001. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEc8oNaaxMEG34ZWqWhTF360YLenXedHY8g-js8Ef3HTxZeyUrVc8sEmRqhvNKej6Zoa_IIFmop-PpawKi2YCybAHOymAqPjsdjG83Cd-2upfC8xPNNeNkpfsbCoHSKuzP_UsxV1SPdSUJjvUvjljMmAMTc1o9s1aru_wz12Lvc2n7e7h-bXsvk8rVMg9JbWsyEOAUkJT85Rwjgqw==]

- Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. [https://vertexaisearch.cloud.google.

- McPhail, K. L., & Davies-Coleman, M. T. (2010). Microscale Methodology for Structure Elucidation of Natural Products. Current organic chemistry, 14(1), 55-68. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvqxomFxoegtk0oC2PLQHr5X-uhlTtLhgh6PKw16E8UW5SjjDiFxz9CcP4m1ft-2_9mZIGA19VxDNQCA85sDP7HC-9_Lrc46mkNVZQ6RgiafXeLGAh57jP9A5wTkCz5qdjy0Pq79sDRrJfBA==]

- Supporting Information for various compounds including NMR data. (n.d.). Royal Society of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJGMbBpZvGuRR4codqmasq5EvEWv_N7fHrAqVO5VFWOT_pu18UA_GZgiW3FhnjbgrmYD_xW_LTjmIuizu8tkhwunmN3aq8o7WF6352O-XErrN3A1JaGCTVt5HNqtU_utSZIVhjNrDgm09SAgBXIkMELqk3Dsg33A==]

- BenchChem. (2025). Horner-Wadsworth-Emmons Synthesis of Trisubstituted α,β-Unsaturated Esters. BenchChem Application Notes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhjz2t1lqs2lRe7-37jPButhc-SyAaRm9-XHxFTRqHDbFkoS81a58bu-342Fn54ZfNRcdm9d2KpZvc0bhOHbMAjasGwja9dUspNVvZ1TQQXVzaSlkvtdbaKHYEi2sTQ6AmEKUa7Q1VUkLhpc74E6wKy1gD-_PjdBWDLgdhGmQorYzla71IYoVNSoQZlxTKro-GKbSvfNcACvjJSQ0cEZ3AOwHJM27f1dHVutwINbd2w4pYH_wJJpHGhsLspeL-jzuPRE4=]

- Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction / Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFONoQMX-QO98j0s4pGV2PyRYrWcK6wdK0wchWBQjphm9kv5vukFzYEe1b8mPPqY6jFUvyCv1xoMyGpjvkwfbuqll6_vLQD32SVCn1JX1Gb1yvzlF_MWE7cZmKx35l5vxSMTd6WqfB8k-jgoSqtP8_n8SqsfU9q0TKgZ8p7YeYCuAkc3F58Q==]

- Głowacka, I. E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-1-yl)acrylate and Methyl 2-(Oxetan-3-yloxy)acrylate. Molecules, 28(3), 1083. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEup5_McArHtD_c6yF7mHK6nLpu05fQAb9pT0wWCaPkEn3v8as4bPu_f27GTGyKTgtWdxmZkwJBigE2dyvu3t-S9S8Sz6lXESjxgtGnoPi83OsWCGOwiCbFUfIJZySausc0v5wQFC8C5FffQ==]

- Stashenko, E. E., et al. (2023). Unlocking the Secrets of Roman Chamomile (Anthemis nobilis L.) Essential Oil: Structural Elucidation and Acute Toxicity of New Esters. Molecules, 28(19), 6934. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhP1i95KSYIEUUETv0t27FVpExT-J15NK1cq-vw3ycs7b2c8zdCSvXxIAveyAYZeTDn4IpA0OMMZl2OUpuiZBg23k-Maq-QgqA6U9sBF3ACzmsnEkhAJdvlBDVGDOZedSi]

- AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbg47c1qMmThFMxT0WqQM2v9IY2nHFPFwIdgJ8aFv6MTkl6qBGPqdDv7RQ_YE9ZaKjFy3FFkWUyLNxycMqRlutWw-81_0FEcFe1lHPGVRJQN3msYGO7I3vMLpYZwozk0g28D7TAyoXPBsRetcoySo=]

- Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEeKo01lgnRCVLfw4sfEXs6jkqNHHdRqAuWBoltl4EIkei80bIYUkiwVxgJn3_wavlDIuU9iZjzIGjMHKLAbl10vmm36Oq5-DsWQAFJ-pPrhbmv68UguFKazD41orjTcmxdOkbbD30WbfELfvbgFkenRZXpZsT5j43JGvGGH8UBDb1Vmp6mtmU]

- Supporting Information for various carbamates including FTIR data. (n.d.). The Royal Society of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwYBPeBMlKuHXw4fxVYhhm39ibmA1hf7fOwmFfIIuWFGEk3cvjZfIxVRU4JyCJnc-ICq3tozIxQveEAy165foi7iypYoqbsKc-87zafNIjFsQSevSM-egLaL2lAUkkFrzgaidcHbOehyLi1fTRwUGHR4jHXtDJiw==]

- Walton, W. L., & Hughes, R. B. (1957). Infrared Spectra of α,β-Unsaturated Esters. Journal of the American Chemical Society, 79(14), 3985-3985. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE26eZS_K9w9IE6FOJTy_G9uq9U3KzUEglQWa3w-s58fB-5THZdhnmv1BawBltnElwkuC5gc4KfhjlHp97vsUfrhgElZyffi0wGRfTBGYnc4DMt8MJaMy3cTg77YhhmZUXDTUUtVGs=]

- Chegg. (2022). Solved The Horner-Wadsworth-Emmons (HWE) reaction Synthesis. Chegg.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhydv_DDyI4I1IRiRLSG8HbtEbDuoV7eiwkQ9kb2AY_8agLT0z3QWgUO4UbiQpuOMQSePEuUITdhRFsym4eXqIrixyPXAsw412qUoM15xFOML1VlowW5euRwA7v1vp81uIvSc9wl7PVdM8s2x5OCLM3od5-p24tWBf5B8LTgXPu82IYr4iU0BjpoWQnUgv5OvYtOqGLDtir2q3tAGM_Cbz9yY8UbFQp2hDQNo0fP8Ikit680ZAvW9M_UuqUPqklcXmxyXBe0ELRIbiX50KJmTw-kAgGRXztfRx5A==]

- BenchChem. (2025). A Comparative Guide to the Synthesis of α,β-Unsaturated Esters: Alternative Methodologies and Performance Data. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPKG3fJ9oA4um9JCMcwN4-UiJU6BPLjzjNy0E1FaST7n1Eruu-SNYMXDhwrdQCOl85Y6vQ8Gs7kNK2-Yqi46bbnlBpGC7W_JZvHfcqlpmVaeKcaSYFnnat6t33nS7hLShvGBYkkl2G-uEIXwGQeibm7jz6dnkhrASXFJiZoaf3EOLCEKWZ7fSVHcQs7D-QqIYWdzxAQ_wM7o9ExWMFH2EBCTEO-fJb5Q-AJZ2TaEVgc4zEde2o-SIQqQrqnDZsWsoUtOjM_Hk=]

- University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham Research Archive. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeBr5AY4P0-54wgdStL10YAJ3GopbSluE-2jz41VQhpVzM12abAeaDmM552C5A8WnHnOWHJmgD5t7dkqkKjHTypiV96TBid8g40btxDO7h45ahCYv1cjoRER3SrLx7_-5s_ru2_vTFnMGpiMpVVlum6A4TNDwcqcvZ]

- KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgGISw3c2R5TMMw4HKShFvh5YrcFCumiiMIgYcO8R8b1PgO9HcSDVdp7cot5SmPIEylC8g84ey0B7LY7vGCX7UKJTBqud8DaRFHgD5GCNjHpJNp2Y1mjUn7zjDN74W66kIJJvsJvFlMohPC069hSqJw60VZoPs69s4mdkH-ylGuFn3nrl-e4AmU6YOh8mCE2RgWRsB]

- ResearchGate. (n.d.). FT-IR absorption bands in CA carbamate. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFomof2q3APqIB4VRmbPIsZHhhGxJqS_YqvI7vPZzadumli9QU7QGqSfDkIvXnnMjE-K7tPgUS8GhSQtwnx_WHMQZbeFAx43qJ8bVzwHhvtL9IoXQekBvRbngkp5S4RbAcI_Yd-MIHVskzCLNr0Nf92kos9qpB5p8BVeT_CPPcqLCV-7BaDk6UlF6M1llnm_xei8pwomtMgJwQd7DoBLg3CPA==]

- Carbon, R. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Magritek. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9snPAYsnwKtABS9vv7Xk0Za9JqunBaivUXOI5wY-PhVVZzcU-JOBCVBudrhvbIavPFRlIskLASE4DFtxPS_-go2HZb612Yxu1BY1w6ohG_2XWe5CHrDWrL6ng06U9v2KPIfRstfZKBklNtv-DEPnANI2XRd81QcrEPj8LYYLICWqOnduOa9wwS1ReXKlUTpQ-44mBEY8dfC35H6S4rxk=]

- Vangala, M., & Krishna, P. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24393-24398. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKIPodm3IJhyZ2aK1fih3JdYUEIcsAtNi-bz3IpL2OuIceABD9nsbyOxL-sfnW7t0TYyx-a1QnAp7d2dflOmo-4zHkXXRuNwmlY5xt44jVaj5Pg9Y-ahus6PjoimosgkH-Amu5WGlVbxEkUQ==]

- NIST. (n.d.). Butyl carbamate. NIST Chemistry WebBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwF9xoTel-PtAiGTfJ4rZ0gN8mZlYtfMIDLEDE_iMAY4K-RhBwohF0AZ1LG3wMgrUiVe2Oa-rdbWys57WhdxXPVNLBKUU6-alGqibYkAk-waUIImDSns4T93d24E1NguFcay8RHw2rd-L_3Yy1mbmzw92v]

- Pinchas, S., & Ben-Ishai, D. (1957). The Carbonyl Absorption of Carbamates and 2-Oxazolidones in the Infrared Region. Journal of the American Chemical Society, 79(15), 4099-4103. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9cu29H2Ub8axj7URGytQ5YFI363KVh73lD-QGmoqx3nippTHtJQJZlklyN2dvHhvYDSZMOH-OpgsFfYReOx0-tNlr3V-52ZuOprsQ2VMpA5FrDegNI5nhL89sPgiwcQljO3DqkbE=]

- LabSolu. (n.d.). This compound. LabSolu. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1Q6VdzhzINsNdL1I7UTZIIrIYqyu1sXkgUg8rkwjNvtzDD00IBVmNPJTQglk4B-RFEToibPgpHvRpUg4mQOeZhpT7OLzNGW0E_UXen62uRqaisYP3zUahG-DjVJFbPtZFxzklIpK7kCO1saw9itJXQgaGGFV0sfL5NwH7Ksqhqo54t7spFYHFzIbMLJS2geuPxnQ3FLa_3WgL3JUYsmlq9bGgKBc9AYnSRyqn284a7ZMgCRdL_-LrdMv_-sB4]

- ResearchGate. (n.d.). FTIR spectra of a EDA carbamate, b DETA carbamate, and c TETA carbamate. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFS0nzwI8aiPU-oYQXgYXDcBa0nUYm0I4Op7zpLai9SAQsRtfg87u4oQ-AWqAyidsYYQosa2klrOVsopnJSvySazLoKYBVNUBAqqAOkkqxpMTtDZKBbg6tYhuPDIkFPPRz4BPgqoVsk-FkYPbdb3DVD9qDE7ino1aNAF9IM4B3CNngCupxHPDrbQNC9VeUSv6lydidTA5e5_lDKY0cj9GSKuaiVB9ksk4chBG4iDss-SdD]

- OpenOChem Learn. (n.d.). Interpreting 1H NMR Spectra. OpenOChem Learn. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-Q-ClqXnDgLu2V2fULHXe0iimsd8Eu8hHdlqf4M12oR58wanpu_OjUO1GFJlDELDzDZP-6GNanxd6wOWU08vw-GG4PEFVrZrktgVRySnbBCGEx79lz3K6Tim0tAYhO9yPYZm8KTN-fu9txqOizAvxa-r_Y_aLt215tBSXFxk=]

- ResearchGate. (n.d.). α,β-Unsaturated ketones based on allobetulone. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvEG3NXBaSiRPosCfotCUwEb0_aLge3GIwocpcpJ1Jx6czwVBjlxUk35p2WTVlZBj8Q-sYBO3iZtxg9YR0xGwyOAmlIbkoP6sq6VC_n885GOsxvWbiWtnFRfZIKjiV4l7OhaNv_bJunAOIwgm4lG4ydMuRCzOXxnFmBxIhOt17RfpteK-phe0RCF2ZA22LOu8CcYZgVuamIyI=]

- Ogba, O. M., et al. (2014). Synthesis of Linear (Z)-α,β-Unsaturated Esters by Catalytic Cross-Metathesis. The Influence of Acetonitrile. Angewandte Chemie International Edition, 53(44), 11845-11849. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5x9pW81KHnW4d-KOTgPPVn_de7eugAHsB0AscKWpwRtdr6CIGWMf4j-dQX2H39_3FWfxcSCQ7L_aku4UdWlU0z51ff9qEGELAUnZL1dA1Ptfp4A6lk0IEehZ7RAsPf0xUOOQ5jNGHiuimeQ==]

- ResearchGate. (2014). Can anyone advise a method of isomerizing an alpha, beta-unsaturated ester from (E) to (Z)? ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_VwRH7xe7wTYMmKS8hi9ISjrWCjLYbZpIrsZGG3iz6nI9L1O2iyHScdJD3I24Y-KPOYq5Mg4Jy51A2_Q-ybjOu2GnsssUc9gIk-iy5JEdPqniOGsipCLgCAR6oh70NwzkDjoGf7kOwM_qeCUHBMFp999dYBlW7SrtYO5Y4E1aXMczwWFflIco7ffYjhYuPcAcStIUjvE-xqX5FwY7Crxj9kVga3HSiAo24el08qn5j6o=]

- BenchChem. (2025). In Vivo Pharmacokinetic Profile of Azetidine-Containing Compounds: A Comparative Guide. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2Kh_YdwBTIKKYhRobFBXFYDgM09kQX-ukxqgucP3ueYXxfGiXSgRQ6-WdRgeEiZISO1TmrPGZPBlX0RfkBZF_NC_k2XfNCBO0pm8V8zyr-swl06yHJzMFVpmKyOAQVsMm3F56yoPfU8RytVwbsqb-ebQm9TBarxxFlpbI1W9-gLFmr3nzA1swtKzPlVRJziHCS_GJEdRVI6EnNw3ZKoF7u5ga1mRd2QyETT17P2nIfek=]

- Fisher Scientific. (n.d.). eMolecules this compound. Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzJFTdBi9Qfs1TTIKyIVBMgc7zZj2jhBtql_aoGRUP1resJJIOxPVpfLcu0f-zza1h2CCsIfTC2qarQkWT4_6IZeRNabwbbwyAghcX2OzkQRJ5Xx5EY9am5lybIvp8ink-Y4oH9nvtUq90iPO2WQsrmryrF-WESIv9rKm-GTgFF8eUIQRPQofP]

- Tor-Agbidye, J., et al. (2022). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Chemistry–A European Journal, 28(48), e202201382. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeysPmLt1ebfYhsCHJwgHmz4pdq8Tx7IKtURXQ_vDiS2CGjDtkxF43rvCAKavKLHgfxwk9LzZVJcNxK4Xp362rh-ZrdNBQ1PtcVD6ZZdRXKsgOOGr7PlTn4kC1QrKWFIiYQx0uMp3fqaBAwQ==]

- Pearson. (n.d.). 1H NMR: E/Z Diastereoisomerism. Pearson+. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGndS8Erahooegm5HVvU_IVB0wGJ8u5Oa6B3NaDK1kDszmZ3nW_zgcmh4uuqSwYJ2lMrthBk1qhGq2yXmYuPLAWRm_-R3jYp6cBZWjbFDc-hI92sLE0BchHkGQXT-mZeQ9qB2NIO31gQav5qziyOIsvCcUDWMzlx50MjxGRMbY55enrwmX16AgXuwrZqBOu7d2roPqEWfGB_XCfkyds9FPIaig10oWz8smF0ZOe5G5tFM-j9YQmGMqEMkjU-mvHxtA=]

- EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. EPrints USM. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4YwwizMuBT06FNi7XT4pLdJL2rH9M9GMHZ6kYzNELCdmHcxg4hboF7zIUxUpvYPRiLSKai42OLnS0uke4QJCxI9Ez6IfxhzDJsNkFmLLAq8543U1uVDQ-vSoAtrPUaiUNsrK0NEC8R-duOToT78eE9e0HfzLutAHznPTq4UWUbj4DGza6Sz92xvAvUn3f]

- Study Mind. (n.d.). Introduction to Organic Chemistry - E/Z Isomerism (A-Level Chemistry). Study Mind. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxB5fJpyy88c-BVsgnmwTyh-Alj5F8m9tmfAUb2SLcyCXExtfNEJdDOue5hpZHmb3cRZBbvoeCbtMKYuSw-Rah70HmGG7rjffTON6T8tHutH3GqGjND8bcUhN24Ep5a3y1X4kqKNM=]

- Journal of the American Chemical Society. (2025). Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters. Journal of the American Chemical Society. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHT6KFN9wS09QxaXQobWcO36EC8UnTr_dzYfitd9am837kPvVfp-5YVEjR1761xJVqk8uHYlTiB42rwFyvelEUvsMpzPXeVrfgcKIlPSWbf5XRp4dmXfDY4DISez5FItsXsKShW7zyl]

- BOC Sciences. (n.d.). Methyl 1-benzyl-2-(3-methoxy-3-oxo-propyl)azetidine-2-carboxylate. BOC Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTFsjqE5POYmP5cxw_1go8Iec7hBDpfJIc8jLrr7qOKyI6oZiw1FYSAbKRC-zzcB4rV1-BsaDZRstU7cPrg2udv4zDpqUVTaCwoEkl1Od3oA6c33ZnlXTUN1zF2gUPjovZ554yeynsP3IuuJsVPVSAWwuZiMU5EiBkPoC18h-G1JrhvgbcySxafgXzjnaASOol5KDW2weK7yz37Wv-dJY5ijDX8gB_aQ==]

- Journal of the American Chemical Society. (2026). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-rUx27v5EZYPpRF125lYbf4odf096udIjz9LdkFRK2CRpH6ew1CYhtClV3I3V9JrPKErNTHRvTAApED6CCbErhgDRqsabDdnJLsti2Iq3iJqXeVJD7lucYYdnXs0VLeEjkf181_av]

- SpectraBase. (n.d.). Benzyl (S)-2-{[methoxy(methyl)amino]carbonyl}pyrrolidine-1-carboxylate. SpectraBase. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQ8ObxUnO4_zKiqH5-91WHm78H4SSXDw6V2YJ0-QfpbiH2fKC1XksXIamLhufW6jE0nV8m4fOn6t1I89W29irboWKbUw1-E21gWa_vAJKWsYvNAJqEVbRqAXmiezXFO-nhKZnUc78=]

- Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGB0pfVPxe_k2Oqj1PSgxuaUNjJ6X5Ivcj6VYGBPzywnZfXHb9yIClPOMjxaQOP_lcr3wS1agTW_3pd6wtqRYQsR8W6hGGAcPaj80kvsfUgVgnbn9BRB806R5pfMgAVE8RN03jaRRIumBUPsBeZS86Az5PLoiXh078pw7bJBS3noeyBsaORQJI=]

- Beilstein Journals. (n.d.). Search Results for NMR spectra of new compounds. Beilstein Journal of Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaVMe5YIgqFFnR5DqoSVfu3aj7HdEi6TkstNkH12i0RQZ5nr0VA870zgpnqVyM_vn3PJlxISFXoC_wuO22UcXcWCTDXOicmPAe9zurIB35UOG-53IhU9J-eqvAMla8c83tMJDqhzkkpgcOdqR7rNGaOJSGXFTABIxi0Mjr_A==]

- International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis, Characterization and Structural elucidation of some di-substituted 2- (α-hydroxy benzyl) Bezimidazole derivatives. IJPSR. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHURNOXsvoQhHVlZYLPR5QBhw6VHQOaxbTCRYZDhRxgen-HRpeYKjvW0jOUAbkd6-EJA0UH5eC30B7DVcGv1fzutki2z1dvkurfP_f1Zqdh4ulur86GK1V1nCcV0qY2nSv-OBWdSlmg5lcAD_rd-5-XXQFmfRmFg==]

- The Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXNY-AaYcVzcoybhFO2gRo9F9BenLa-iawwmrVRJ1i4Fynujb_donc6DcODxnuL26QMXN4D-PBT67yN3H3BCsum0434GkyYzExJfmkgvyvuosmYyjEuhN5LNv13UVgJueDuXcasli3NVOe-u-sXgFJw-oph8wi4Q==]

Sources

- 1. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chegg.com [chegg.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Wittig-Horner Reaction [organic-chemistry.org]

- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. jchps.com [jchps.com]

- 11. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy (2013) | Neeraj Kumar Fuloria | 19 Citations [scispace.com]

- 12. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 13. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis of Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is strategically designed in two key stages: the preparation of the pivotal intermediate, Benzyl 3-oxoazetidine-1-carboxylate, followed by a stereoselective Horner-Wadsworth-Emmons olefination to yield the target α,β-unsaturated ester. This guide offers detailed, step-by-step experimental protocols, mechanistic insights, and critical analysis of the experimental choices, ensuring scientific integrity and reproducibility.

Introduction

Azetidine scaffolds are of significant interest in drug discovery due to their unique conformational constraints and their ability to serve as bioisosteric replacements for other cyclic and acyclic moieties. The 3-substituted azetidine motif, in particular, has been incorporated into a wide array of biologically active molecules. The title compound, this compound, features a reactive α,β-unsaturated ester functionality, making it a versatile precursor for the introduction of diverse molecular fragments through conjugate addition reactions. This guide details a reliable synthetic route, emphasizing practical and scalable methodologies for its preparation in a laboratory setting.

Overall Synthetic Pathway

The synthesis of this compound is accomplished through a two-step sequence starting from commercially available 3-hydroxyazetidine hydrochloride. The pathway involves the protection of the azetidine nitrogen with a benzyloxycarbonyl (Cbz) group, followed by oxidation of the hydroxyl group to a ketone. The resulting N-Cbz-3-azetidinone is then subjected to a Horner-Wadsworth-Emmons reaction to introduce the desired exocyclic double bond with the methoxycarbonylmethylidene moiety.

Figure 1: Overall synthetic pathway for this compound.

Part 1: Synthesis of the Key Intermediate: Benzyl 3-oxoazetidine-1-carboxylate

The synthesis of the key ketone intermediate is achieved in two straightforward steps: N-protection of 3-hydroxyazetidine followed by oxidation of the secondary alcohol.

Step 1a: Synthesis of Benzyl 3-hydroxyazetidine-1-carboxylate

The protection of the secondary amine of 3-hydroxyazetidine is crucial to prevent side reactions in the subsequent oxidation step. The benzyloxycarbonyl (Cbz) group is an ideal choice as it is stable under the planned oxidation conditions and can be readily removed via hydrogenolysis if required for further derivatization.

Experimental Protocol:

A general procedure for the synthesis of 1-Benzyloxycarbonyl-3-hydroxyazetidine from 3-hydroxyazetidine hydrochloride is as follows[1]:

-

To a stirred solution of 3-hydroxyazetidine hydrochloride (1 equivalent) in a mixture of tetrahydrofuran (THF) and water, add potassium carbonate (2 equivalents) at room temperature.

-

Stir the mixture for 30 minutes to neutralize the hydrochloride salt and liberate the free amine.

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Slowly add benzyl chloroformate (1.05 equivalents) dropwise, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the THF under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford Benzyl 3-hydroxyazetidine-1-carboxylate.

| Reagent | Molar Eq. | Purpose |

| 3-Hydroxyazetidine HCl | 1.0 | Starting material |

| Potassium Carbonate | 2.0 | Base to neutralize HCl salt |

| Benzyl Chloroformate | 1.05 | Cbz protecting group source |

| Tetrahydrofuran/Water | - | Solvent system |

| Ethyl Acetate | - | Extraction solvent |

Table 1: Reagents for the synthesis of Benzyl 3-hydroxyazetidine-1-carboxylate.

Step 1b: Oxidation to Benzyl 3-oxoazetidine-1-carboxylate

The oxidation of the secondary alcohol to a ketone is a critical step. Several mild oxidation methods are suitable, such as the Swern oxidation or the use of Dess-Martin periodinane (DMP). The Dess-Martin oxidation is often preferred due to its operational simplicity, neutral reaction conditions, and high yields.[2][3]

Experimental Protocol (Proposed):

-

Dissolve Benzyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Add Dess-Martin periodinane (1.2 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

-

Stir vigorously until the organic layer becomes clear.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield Benzyl 3-oxoazetidine-1-carboxylate.

| Reagent | Molar Eq. | Purpose |

| Benzyl 3-hydroxyazetidine-1-carboxylate | 1.0 | Substrate |

| Dess-Martin Periodinane | 1.2 | Oxidizing agent |

| Dichloromethane | - | Anhydrous solvent |

| Sodium Thiosulfate (sat. aq.) | - | Quenching agent |

| Sodium Bicarbonate (sat. aq.) | - | Neutralizing agent |

Table 2: Reagents for the Dess-Martin oxidation.

Part 2: Horner-Wadsworth-Emmons Olefination to Yield the Final Product

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes. In this step, the ketone, Benzyl 3-oxoazetidine-1-carboxylate, is reacted with a stabilized phosphonate ylide generated from methyl 2-(dimethoxyphosphoryl)acetate to furnish the desired α,β-unsaturated ester. The HWE reaction generally favors the formation of the thermodynamically more stable (E)-isomer.

Mechanistic Rationale

The HWE reaction proceeds through the following key steps:

-

Deprotonation: A base, such as sodium hydride, deprotonates the phosphonate ester to form a resonance-stabilized carbanion (phosphonate ylide).

-

Nucleophilic Attack: The phosphonate ylide acts as a nucleophile and attacks the electrophilic carbonyl carbon of the azetidinone.

-

Cycloaddition: The resulting betaine intermediate undergoes intramolecular cyclization to form a four-membered oxaphosphetane intermediate.

-

Elimination: The oxaphosphetane collapses in a stereospecific manner to yield the alkene and a water-soluble phosphate byproduct, which drives the reaction to completion.

Figure 2: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Protocol

The following protocol is adapted from a similar synthesis of the N-Boc analogue and is expected to provide the desired product in good yield.[2]

-

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add methyl 2-(dimethoxyphosphoryl)acetate (1.2 equivalents) dropwise at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of Benzyl 3-oxoazetidine-1-carboxylate (1 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

| Reagent | Molar Eq. | Purpose |

| Benzyl 3-oxoazetidine-1-carboxylate | 1.0 | Substrate |

| Methyl 2-(dimethoxyphosphoryl)acetate | 1.2 | HWE reagent |

| Sodium Hydride (60%) | 1.2 | Base |

| Tetrahydrofuran | - | Anhydrous solvent |

| Ethyl Acetate | - | Extraction solvent |

Table 3: Reagents for the Horner-Wadsworth-Emmons reaction.

Characterization Data (Expected)

The final product, this compound, is expected to exhibit the following characteristic spectroscopic data:

-

¹H NMR: Resonances for the benzyl protecting group (aromatic protons and benzylic CH₂), the methoxy group of the ester, the olefinic proton, and the protons of the azetidine ring.

-

¹³C NMR: Signals corresponding to the carbonyls of the carbamate and the ester, the carbons of the aromatic ring, the benzylic carbon, the methoxy carbon, the carbons of the double bond, and the carbons of the azetidine ring.[4]

-

Mass Spectrometry: The expected molecular ion peak in high-resolution mass spectrometry (HRMS) would confirm the molecular formula.

Conclusion

This technical guide outlines a reliable and efficient synthetic pathway for the preparation of this compound. The described two-stage approach, involving the synthesis of the key N-Cbz-3-azetidinone intermediate and a subsequent Horner-Wadsworth-Emmons olefination, provides a practical route for obtaining this valuable building block. The detailed protocols and mechanistic discussions herein are intended to equip researchers and drug development professionals with the necessary information to successfully synthesize this compound and utilize it in their research endeavors.

References

-

Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of (13)C NMR, (1)H-(13)C COSY NMR and Mass Spectroscopy. PubMed, [Link]

-

Synthesis of ketones by oxidation of benzylic substrates. Organic Chemistry Portal, [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. PubMed Central, [Link]

-

Preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)acetate. Organic Syntheses Procedure, [Link]

-

Dess–Martin periodinane (DMP) oxidation. Chemistry Steps, [Link]

-

Benzyl 3-hydroxyazetidine-1-carboxylate. PubChem, [Link]

-

Horner–Wadsworth–Emmons reaction for the synthesis of unusual α,β-didehydroamino acids with a chiral axis. Digital CSIC, [Link]

-

1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. EPrints USM, [Link]

- CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.

-

Dess–Martin oxidation. Wikipedia, [Link]

Sources

- 1. BENZYL 3-HYDROXYAZETIDINE-1-CARBOXYLATE | 128117-22-6 [amp.chemicalbook.com]

- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 4. Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate: A Starting Materials Perspective

Introduction: The azetidine scaffold is a privileged four-membered heterocyclic motif integral to modern medicinal chemistry. Its presence in numerous natural products and synthetic pharmaceuticals underscores its value as a bioisostere for larger ring systems and as a conformational constraint that can enhance binding affinity and metabolic stability. Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, an α,β-unsaturated ester derivative of N-Cbz protected azetidine, serves as a versatile building block for the synthesis of more complex molecules, particularly functionalized azetidine-3-carboxylic acid derivatives. This guide provides an in-depth analysis of the strategic selection of starting materials and the core synthetic methodologies required for its efficient preparation, tailored for researchers and professionals in drug development.

Part 1: Retrosynthetic Analysis and Core Strategy

The most logical and industrially scalable approach to constructing the target molecule hinges on a powerful olefination reaction. The exocyclic carbon-carbon double bond, conjugated with a methoxycarbonyl group, is a classic hallmark of the Horner-Wadsworth-Emmons (HWE) reaction. This disconnection strategy simplifies the complex target into two more readily accessible starting materials.

The retrosynthetic breakdown is as follows:

-

Key Disconnection (C=C bond): The primary disconnection is the carbon-carbon double bond of the ethylidene group. This is achieved via a Horner-Wadsworth-Emmons (HWE) olefination. This retrosynthetic step leads to a ketone and a stabilized phosphorus ylide.

-

Precursor Simplification (C=O bond): The ketone, Benzyl 3-oxoazetidine-1-carboxylate, is logically formed through the oxidation of its corresponding secondary alcohol, Benzyl 3-hydroxyazetidine-1-carboxylate.

-

Protecting Group Installation (N-C bond): The N-Cbz protected alcohol can be readily prepared from commercially available 3-hydroxyazetidine and benzyl chloroformate.

This analysis identifies two pivotal starting materials that form the foundation of the entire synthesis: Benzyl 3-oxoazetidine-1-carboxylate and Methyl 2-(dimethoxyphosphoryl)acetate .

Caption: Retrosynthetic pathway for the target molecule.

Part 2: Synthesis of Key Precursor 1: Benzyl 3-oxoazetidine-1-carboxylate

The synthesis of this key ketone intermediate is a critical stage that relies on robust and high-yielding transformations. The most direct pathway involves the oxidation of a precursor alcohol.

The Oxidation Approach: From Alcohol to Ketone

The conversion of Benzyl 3-hydroxyazetidine-1-carboxylate to the corresponding ketone is a standard oxidation of a secondary alcohol. The choice of oxidant is critical and depends on factors such as scale, substrate tolerance, and desired work-up conditions.

Causality Behind Experimental Choices: While many reagents can effect this transformation, milder conditions are often preferred to avoid potential side reactions or decomposition of the strained azetidine ring.

| Oxidizing System | Key Reagents | Typical Solvent | Advantages & Considerations |

| Parikh-Doering | SO₃·pyridine, Et₃N | DMSO, DCM | Mild, avoids heavy metals, simple work-up. A highly reliable choice for this substrate.[1] |

| Dess-Martin | Dess-Martin Periodinane (DMP) | DCM | Fast, reliable, and occurs under neutral conditions. The periodinane byproduct can sometimes complicate purification. |

| Swern Oxidation | Oxalyl chloride, DMSO, Et₃N | DCM | High-yielding but requires cryogenic temperatures (-78 °C) and produces a strong odor (dimethyl sulfide). |

| TPAP/NMO | TPAP (cat.), NMO (stoch.) | DCM, MeCN | Catalytic in ruthenium, which is advantageous. NMO is an inexpensive co-oxidant.[1] |

For its operational simplicity and mildness, the Parikh-Doering oxidation is an excellent and highly recommended choice for this specific transformation.

Caption: Oxidation of the precursor alcohol to the ketone.

Sourcing the Precursor Alcohol

The starting alcohol, Benzyl 3-hydroxyazetidine-1-carboxylate, is typically not purchased directly but synthesized in a straightforward protection step from commercially available 3-hydroxyazetidine or its hydrochloride salt.

Methodology: The reaction involves treating 3-hydroxyazetidine with benzyl chloroformate (Cbz-Cl) in the presence of a suitable base, such as triethylamine or sodium bicarbonate, to neutralize the HCl generated during the reaction. Dichloromethane (DCM) or a biphasic system with water are common solvent choices. This reaction is generally clean and high-yielding.

Part 3: The Horner-Wadsworth-Emmons (HWE) Reaction: Assembling the Final Product

The HWE reaction is the cornerstone of this synthesis, enabling the stereoselective formation of the exocyclic double bond.[2]

The Reagents and Rationale

-

Electrophile: Benzyl 3-oxoazetidine-1-carboxylate.

-

Nucleophile Precursor: Methyl 2-(dimethoxyphosphoryl)acetate. This phosphonate is preferred over a corresponding Wittig salt (triphenylphosphonium) for several reasons.

-

Increased Nucleophilicity: The carbanion generated from the phosphonate is generally more nucleophilic than a standard Wittig ylide.

-

Simplified Work-up: The byproduct of the HWE reaction is a water-soluble dialkyl phosphate salt, which can be easily removed with an aqueous wash. In contrast, the triphenylphosphine oxide from a Wittig reaction often requires chromatographic separation.[3]

-

Stereoselectivity: HWE reactions with stabilized ylides (those with an adjacent electron-withdrawing group like an ester) strongly favor the formation of the thermodynamically more stable (E)-alkene.[4]

-

-

Base: A strong, non-nucleophilic base is required to deprotonate the α-carbon of the phosphonate. Sodium hydride (NaH, 60% dispersion in mineral oil) is a common and effective choice.[5]

The HWE Mechanism

The reaction proceeds through a well-established mechanism:

-

Deprotonation: The base (NaH) abstracts a proton from the carbon alpha to both the phosphonate and ester groups, creating a resonance-stabilized phosphonate carbanion.

-

Nucleophilic Attack: The carbanion attacks the carbonyl carbon of the azetidinone, forming a tetrahedral intermediate.

-

Cyclization/Elimination: This intermediate rearranges and collapses through a four-membered oxaphosphetane intermediate, which then fragments to yield the desired alkene and the dialkyl phosphate byproduct.[4]

Caption: The Horner-Wadsworth-Emmons reaction workflow.

Part 4: Detailed Experimental Protocols

The following protocols are representative procedures adapted from established methodologies.[1][5] Researchers should perform their own risk assessments before proceeding.

Protocol 4.1: Synthesis of Benzyl 3-hydroxyazetidine-1-carboxylate

-

To a stirred solution of 3-hydroxyazetidine hydrochloride (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and water at 0 °C, add sodium bicarbonate (2.5 eq).

-

Slowly add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Separate the organic layer. Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, which can be purified by column chromatography if necessary.

Protocol 4.2: Oxidation to Benzyl 3-oxoazetidine-1-carboxylate (Parikh-Doering)

-

Dissolve Benzyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous Dimethyl sulfoxide (DMSO).

-

Add triethylamine (Et₃N, 5.0 eq).

-

Cool the mixture to 0 °C and add sulfur trioxide pyridine complex (SO₃·Py, 3.0 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by pouring it into ice water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude ketone, which is purified by flash chromatography.

Protocol 4.3: Horner-Wadsworth-Emmons Olefination

-

To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.05 eq) in anhydrous Tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add methyl 2-(dimethoxyphosphoryl)acetate (1.05 eq) dropwise.

-

Stir the mixture at 0 °C for 30 minutes until hydrogen evolution ceases.

-

Add a solution of Benzyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC analysis indicates complete consumption of the ketone.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound as the final product.[5]

Part 5: Data Summary

The following table summarizes the key components for this synthetic sequence.

| Step | Starting Material(s) | Key Reagents | Solvent(s) | Typical Yield |

| 1. Protection | 3-Hydroxyazetidine·HCl | Benzyl Chloroformate, NaHCO₃ | DCM / H₂O | >90% |

| 2. Oxidation | Benzyl 3-hydroxyazetidine-1-carboxylate | SO₃·Pyridine, Et₃N | DMSO, DCM | 80-95% |

| 3. HWE Olefination | Benzyl 3-oxoazetidine-1-carboxylate, Methyl 2-(dimethoxyphosphoryl)acetate | Sodium Hydride (NaH) | THF | 70-85% |

Conclusion

The synthesis of this compound is most effectively achieved through a three-step sequence involving N-protection, oxidation, and a Horner-Wadsworth-Emmons olefination. The strategic selection of starting materials, particularly the use of a stabilized phosphonate reagent in the key HWE step, ensures high yields, excellent stereocontrol, and a simplified purification process. This robust and scalable route provides reliable access to a valuable building block for advanced applications in pharmaceutical research and development.

References